molecular formula C9H9Br2NO B13041465 (R)-7,8-Dibromochroman-4-amine

(R)-7,8-Dibromochroman-4-amine

Cat. No.: B13041465
M. Wt: 306.98 g/mol
InChI Key: HBDLGKUMLOKNEE-SSDOTTSWSA-N
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Description

®-7,8-Dibromochroman-4-amine is an organic compound characterized by the presence of two bromine atoms attached to a chroman ring structure, with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,8-Dibromochroman-4-amine typically involves the bromination of a chroman derivative followed by amination. One common method includes the following steps:

    Bromination: The chroman derivative is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7 and 8 positions.

    Amination: The dibrominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amine group at the 4-position.

Industrial Production Methods

Industrial production of ®-7,8-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

®-7,8-Dibromochroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dibromo-2,3-dihydrochromen-4-amine
  • 7,8-Dibromo-4-chromanone
  • 7,8-Dibromo-4-hydroxychroman

Uniqueness

®-7,8-Dibromochroman-4-amine is unique due to its specific stereochemistry and the presence of both bromine atoms and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, ®-7,8-Dibromochroman-4-amine may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

(4R)-7,8-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

HBDLGKUMLOKNEE-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Br)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Br)Br

Origin of Product

United States

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